3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound features a complex structure that includes a benzamide moiety, a sulfamoyl group, and a benzothiazole unit. Its molecular formula is , and it has a molecular weight of approximately 413.47 g/mol.
This compound falls under the category of sulfonamide derivatives, which are known for their antibacterial properties. It is classified as an organic compound due to its carbon-based structure. The presence of fluorine also indicates its potential utility in enhancing biological activity or pharmacokinetic properties compared to non-fluorinated analogs .
The synthesis of 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide typically involves several key steps:
The molecular structure of 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide can be described using various structural representations:
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
FWDZNZODYMDBQH-UHFFFAOYSA-N.
The compound features multiple functional groups, including:
The compound can undergo various chemical reactions typical for sulfonamides and benzamides:
The mechanism of action for 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is not fully elucidated but is likely related to its interaction with specific biological targets:
The compound's stability under various pH conditions and temperatures would be critical for its application in pharmaceuticals.
The primary applications of 3-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide include:
The ongoing research into compounds like this one highlights their significance in developing new therapeutic agents that could address current medical challenges .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2